

# An In-depth Technical Guide to 1-[(2-Aminophenyl)sulfonyl]pyrrolidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                        |
|----------------|----------------------------------------|
| Compound Name: | 1-[(2-Aminophenyl)sulfonyl]pyrrolidine |
| Cat. No.:      | B066827                                |

[Get Quote](#)

CAS Number: 163460-75-1 Molecular Formula: C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>S Molecular Weight: 226.3 g/mol

This technical guide provides a comprehensive overview of **1-[(2-Aminophenyl)sulfonyl]pyrrolidine**, a molecule of interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, a plausible synthetic route, and its potential therapeutic applications based on the well-established pharmacology of the pyrrolidine sulfonamide scaffold.

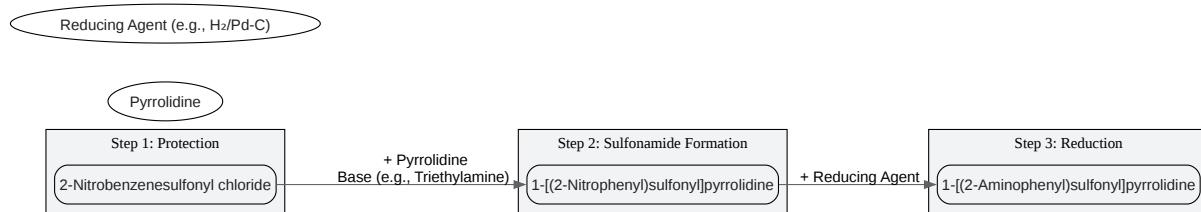
## Introduction: The Significance of the Pyrrolidine Sulfonamide Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the architecture of numerous biologically active compounds, including many alkaloids and FDA-approved drugs.<sup>[1]</sup> Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.<sup>[2]</sup> When combined with a sulfonamide group, a privileged motif in medicinal chemistry, the resulting pyrrolidine sulfonamide scaffold exhibits a wide range of pharmacological activities.<sup>[3]</sup> Sulfonamides are known to act as antibiotics, anticancer agents, diuretics, and hypoglycemic agents, among other therapeutic applications.<sup>[4][5]</sup> The sulfonyl group's ability to form hydrogen bonds often enhances the binding affinity of drug molecules to their target proteins.<sup>[6]</sup>

**1-[(2-Aminophenyl)sulfonyl]pyrrolidine** is a specific embodiment of this versatile scaffold, featuring a key ortho-amino group on the phenyl ring. This functional group presents an opportunity for further chemical modification and may significantly influence the molecule's biological profile.

## Physicochemical Properties

While extensive experimental data for **1-[(2-Aminophenyl)sulfonyl]pyrrolidine** is not widely published, its basic physicochemical properties can be predicted or are available from chemical suppliers.


| Property                | Value                                                           | Source              |
|-------------------------|-----------------------------------------------------------------|---------------------|
| CAS Number              | 163460-75-1                                                     | <a href="#">[7]</a> |
| Molecular Formula       | C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> S | <a href="#">[7]</a> |
| Molecular Weight        | 226.3 g/mol                                                     | <a href="#">[7]</a> |
| Appearance              | Yellow to brown solid                                           | <a href="#">[7]</a> |
| Predicted Boiling Point | 402.3±47.0 °C at 760 mmHg                                       | <a href="#">[8]</a> |
| Predicted Density       | 1.336±0.06 g/cm <sup>3</sup>                                    | <a href="#">[7]</a> |

Note: The boiling point and density are predicted values and should be considered as estimates.

## Synthesis and Reaction Mechanisms

A definitive, published synthetic protocol for **1-[(2-Aminophenyl)sulfonyl]pyrrolidine** is not readily available. However, a plausible and efficient synthesis can be designed based on established methods for the preparation of aromatic sulfonamides. The most logical approach involves the reaction of a suitably protected 2-aminobenzenesulfonyl chloride with pyrrolidine. A key consideration is the protection of the reactive amino group on the phenyl ring to prevent unwanted side reactions.

A proposed synthetic workflow is outlined below:



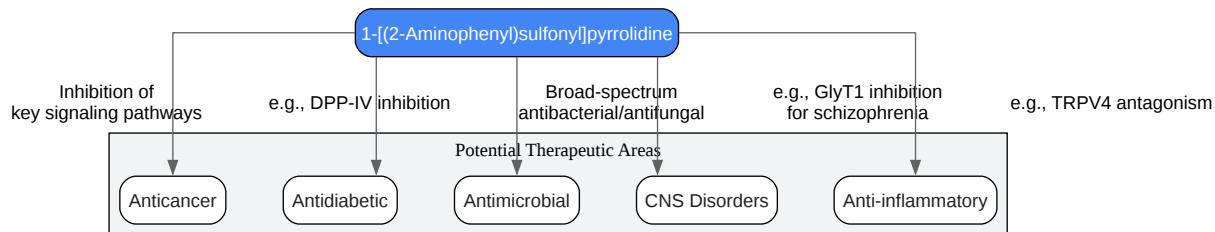
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-[(2-Aminophenyl)sulfonyl]pyrrolidine**.

## Detailed Experimental Protocol (Proposed)

### Step 1: Synthesis of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine

- Rationale: The synthesis begins with the commercially available 2-nitrobenzenesulfonyl chloride. The nitro group serves as a protecting group for the amine, preventing it from reacting with the sulfonyl chloride.
- Procedure:
  - To a solution of pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
  - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction with water and extract the product with an organic solvent.


- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1-[(2-nitrophenyl)sulfonyl]pyrrolidine**.

#### Step 2: Synthesis of **1-[(2-Aminophenyl)sulfonyl]pyrrolidine** (Final Product)

- Rationale: The final step involves the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation is a common and effective method for this transformation.
- Procedure:
  - Dissolve **1-[(2-nitrophenyl)sulfonyl]pyrrolidine** (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
  - Add a catalytic amount of palladium on carbon (10% Pd/C).
  - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
  - Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
  - Concentrate the filtrate under reduced pressure to obtain the crude **1-[(2-aminophenyl)sulfonyl]pyrrolidine**.
  - If necessary, the product can be further purified by recrystallization or column chromatography.

## Potential Applications and Biological Significance

While the specific biological activity of **1-[(2-Aminophenyl)sulfonyl]pyrrolidine** has not been extensively reported, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.

[Click to download full resolution via product page](#)

Caption: Potential therapeutic applications based on the pyrrolidine sulfonamide scaffold.

- **Anticancer Activity:** The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer properties.<sup>[1]</sup> For instance, certain pyrrolidone derivatives have been identified as inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.<sup>[9]</sup> The sulfonamide group can also contribute to anticancer activity, and the ortho-amino group on the phenyl ring of the target molecule could be further functionalized to enhance potency and selectivity.
- **Antidiabetic Potential:** Pyrrolidine sulfonamide derivatives have been designed and synthesized as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors, a validated target for the treatment of type 2 diabetes.<sup>[10]</sup> The structural features of **1-[(2-aminophenyl)sulfonyl]pyrrolidine** make it a candidate for investigation in this therapeutic area.
- **Antimicrobial Agents:** The sulfonamide class of drugs has a long history as effective antibacterial agents.<sup>[4]</sup> Novel pyrrolidin-2-one derivatives containing a sulfonamide linkage have shown promising antimicrobial activity.<sup>[11]</sup>
- **Central Nervous System (CNS) Disorders:** The pyrrolidine ring is a common feature in drugs targeting the CNS.<sup>[1]</sup> Its ability to introduce chirality and specific three-dimensional conformations is crucial for interacting with CNS targets.

- Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonism: A novel series of pyrrolidine sulfonamides has been developed as selective and orally bioavailable antagonists of TRPV4. [12] This ion channel is implicated in various physiological and pathophysiological processes, including inflammation and pain.

The ortho-amino group of **1-[(2-aminophenyl)sulfonyl]pyrrolidine** is a particularly interesting feature. It can act as a hydrogen bond donor, potentially influencing binding to biological targets. Furthermore, it provides a convenient handle for the synthesis of a diverse library of derivatives, allowing for extensive structure-activity relationship (SAR) studies.

## Safety and Handling

The toxicological properties of **1-[(2-aminophenyl)sulfonyl]pyrrolidine** have not been thoroughly investigated.[13] As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13] In case of contact with skin or eyes, the affected area should be washed immediately with copious amounts of water. [13]

## Conclusion

**1-[(2-Aminophenyl)sulfonyl]pyrrolidine** is a molecule that combines the structurally important pyrrolidine ring with the pharmacologically versatile sulfonamide group. While specific biological data for this compound is limited, its structural similarity to a wide range of bioactive molecules suggests significant potential for drug discovery and development. The proposed synthetic route is straightforward and relies on well-established chemical transformations. The presence of the ortho-amino group offers a valuable point for further chemical exploration. Future research focused on the biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(PYRROLIDIN-1-YLSULFONYL)ANILINE | 163460-75-1 [amp.chemicalbook.com]
- 8. ko.kuujia.com [ko.kuujia.com]
- 9. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemblink.com [chemblink.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-[(2-Aminophenyl)sulfonyl]pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066827#1-2-aminophenyl-sulfonyl-pyrrolidine-cas-number-163460-75-1>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)